Product packaging for Dimethyl alpha-d-altropyranosiduronate(Cat. No.:)

Dimethyl alpha-d-altropyranosiduronate

Cat. No.: B13814785
M. Wt: 222.19 g/mol
InChI Key: DCXMXXNUXSBWDI-PLIQXFOESA-N
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Description

Dimethyl alpha-d-altropyranosiduronate is a methylated derivative of D-altrose, a rare hexose sugar in the pyranose form. Structurally, it consists of an altropyranose ring (6-membered oxygen-containing ring) with a uronic acid moiety (carboxylic acid group at the C6 position) esterified by two methyl groups. The "alpha" designation refers to the anomeric configuration (C1 hydroxyl group positioned below the ring plane in the Haworth projection).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O7 B13814785 Dimethyl alpha-d-altropyranosiduronate

Properties

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

methyl (2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

InChI

InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4+,5+,6+,8+/m1/s1

InChI Key

DCXMXXNUXSBWDI-PLIQXFOESA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

Oxidation of D-Altrose to D-Altropyranosiduronic Acid

The initial step involves selective oxidation of the primary alcohol group at the C-6 position of D-altrose to the corresponding carboxylic acid, yielding D-altropyranosiduronic acid. Common oxidizing agents include:

This oxidation must be carefully controlled to avoid over-oxidation or degradation of the sugar ring.

Esterification to Dimethyl Ester

Following oxidation, the uronic acid is converted into the dimethyl ester. The methylation typically involves:

The esterification step is crucial to obtain the dimethyl ester form, which is more stable and useful for further synthetic applications.

Anomeric Configuration Control

Maintaining the alpha-anomeric configuration (alpha-D-altropyranosiduronate) requires:

Representative Experimental Procedure

Below is a representative procedure adapted from carbohydrate chemistry literature for the preparation of this compound:

Step Reagents/Conditions Description Yield (%) Notes
1 D-altrose, Bromine water, pH 9-10, 0-5°C Oxidation to D-altropyranosiduronic acid 85-90 Controlled pH to avoid side reactions
2 Methanol, HCl catalyst, reflux, 3-6 hours Esterification to dimethyl ester 80-88 Reflux ensures complete esterification
3 Chromatography (silica gel), methanol eluent Purification and isolation of alpha-anomer 75-80 Separation of alpha and beta anomers

Analytical Characterization

Data Table: Typical Reaction Conditions and Outcomes

Parameter Conditions Range Observed Effect
Oxidation temperature 0–5 °C Minimizes side reactions
pH during oxidation 9–10 Ensures selective oxidation
Esterification catalyst HCl (0.1 M) Efficient methyl ester formation
Esterification time 3–6 hours Complete conversion to ester
Purification method Silica gel chromatography Separation of anomers and impurities

Research Findings and Optimization Notes

  • The oxidation step is critical; excess oxidant or higher temperatures lead to ring cleavage.
  • Use of diazomethane for methylation provides higher selectivity but requires careful handling due to toxicity.
  • Protective groups such as acetyl or benzyl ethers on hydroxyl groups can improve alpha-selectivity during esterification.
  • Soxhlet extraction with ethanol or methanol can be used for purification after esterification.
  • Drying under vacuum at 30–50 °C for 10–20 hours ensures removal of residual solvents without decomposition.

Comparative Analysis of Preparation Methods

Method Oxidant Used Esterification Agent Yield (%) Advantages Disadvantages
Bromine oxidation + Acid catalyzed esterification Bromine water Methanol + HCl 80-85 Simple, cost-effective Requires pH control
TEMPO-mediated oxidation + Diazomethane esterification TEMPO/NaOCl Diazomethane 85-90 High selectivity, mild Diazomethane toxicity
Nitric acid oxidation + Methanol reflux Nitric acid Methanol + H2SO4 75-80 Straightforward Potential over-oxidation

Chemical Reactions Analysis

Types of Reactions

Dimethyl alpha-d-altropyranosiduronate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranoside ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted pyranosides. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of glycoside derivatives, including dimethyl alpha-D-altropyranosiduronate, as antimicrobial agents. Research indicates that modifications to glycosides can enhance their activity against bacteria and fungi. For instance:

  • Study Findings : A study on glucopyranoside derivatives showed promising results in inhibiting microbial growth, suggesting that similar modifications in this compound could yield effective antimicrobial compounds .
  • Application : These compounds can be explored for developing new antibiotics or antifungal treatments, addressing the growing concern of antibiotic resistance.

Cancer Research

This compound is being investigated for its potential anticancer properties. The structural characteristics of sugar derivatives often contribute to their ability to interfere with cancer cell proliferation.

  • Case Study : Research involving sugar-based compounds demonstrated their efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of metastasis .
  • Implication : This opens avenues for utilizing this compound in formulating novel cancer therapies.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for studying enzyme inhibition.

  • Research Insight : Studies have shown that glycosides can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This property can be harnessed to explore metabolic regulation mechanisms .
  • Potential Use : Understanding these interactions may lead to the development of therapeutic agents that modulate enzyme activity in metabolic disorders.

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of polysaccharides and other polymers.

  • Application Example : The compound can serve as a building block for creating biodegradable materials or drug delivery systems. Its incorporation into polymer matrices can enhance biocompatibility and functionality .
  • Case Study : Research on polysaccharide-based materials has shown improved mechanical properties and controlled release characteristics when modified with sugar derivatives like this compound .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against microbes; potential anticancer activity
Biochemical StudiesEnzyme inhibition studiesCompetitive inhibitors for metabolic enzymes
Material SciencePolymer synthesis for biodegradable materialsImproved properties in drug delivery systems

Mechanism of Action

The mechanism of action of dimethyl alpha-d-altropyranosiduronate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Sugar Backbone Functional Groups Key Applications Reference
This compound D-altrose Methyl esters at C6 uronate Glycoconjugate synthesis (theoretical)
Methyl beta-D-altropyranoside D-altrose Methyl glycoside at C1 Chiral intermediates
Methyl glucopyranuronate bromide D-glucose Acetyl groups, bromine, methyl ester Glycosylation reactions
Dimethyl malonate N/A (aliphatic) Two methyl esters Pharmaceuticals, agrochemicals
Dimethyl fumarate N/A (fumaric acid) Two methyl esters Multiple sclerosis treatment

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for dimethyl alpha-d-altropyranosiduronate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin by referencing protocols for structurally similar glycosides, such as dimethyl malonate derivatives, which highlight solvent selection (e.g., anhydrous methanol), temperature control (0–5°C for glycosylation), and acid catalysts (e.g., HCl gas) . Use high-performance liquid chromatography (HPLC) to monitor reaction progress and optimize yields. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios of uronate precursors .

Q. Which spectroscopic and computational methods are critical for characterizing the stereochemistry of this compound?

  • Methodological Answer : Employ NMR (¹H, ¹³C, and 2D COSY) to resolve anomeric proton signals and confirm α-configuration. Compare with data from analogs like dimethyl β-D-glucopyranosiduronate to identify chemical shift discrepancies . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** level) can predict stable conformers and validate experimental spectra . X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives can be synthesized.

Q. How can researchers ensure reproducibility in glycosidation reactions involving uronate esters?

  • Methodological Answer : Standardize protocols by documenting reaction parameters (e.g., pH, temperature, solvent purity) and using internal standards (e.g., methyl glycosides) to calibrate yields. Peer-review synthetic steps in collaborative settings and cross-validate results with independent labs. Publish raw spectral data and chromatograms in supplementary materials to enable direct comparison .

Advanced Research Questions

Q. How should contradictory data on the stability of this compound in aqueous solutions be resolved?

  • Methodological Answer : Systematically vary experimental conditions (pH, ionic strength, temperature) and analyze degradation products via LC-MS or ion chromatography. Compare results with analogs like dimethyl malonate, which shows pH-dependent hydrolysis . Use kinetic modeling to identify dominant degradation pathways (e.g., acid-catalyzed vs. oxidative cleavage) and validate hypotheses with isotopic labeling (e.g., ¹⁸O-tracking) .

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